2,3-Bis(4-methoxyphenyl)propanoic acid
Description
2,3-Bis(4-methoxyphenyl)propanoic acid is a substituted propanoic acid derivative featuring two 4-methoxyphenyl groups attached to the second and third carbon atoms of the propanoic acid backbone. The 4-methoxyphenyl substituents likely enhance aromatic interactions and influence solubility, acidity, and biological activity compared to simpler propanoic acid derivatives .
Properties
CAS No. |
6275-27-0 |
|---|---|
Molecular Formula |
C17H18O4 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
2,3-bis(4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H18O4/c1-20-14-7-3-12(4-8-14)11-16(17(18)19)13-5-9-15(21-2)10-6-13/h3-10,16H,11H2,1-2H3,(H,18,19) |
InChI Key |
JPBRCFVCHHIZRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C2=CC=C(C=C2)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and subsequent reduction . Another method includes the reaction of 4-methoxyphenylacetic acid with appropriate reagents to introduce the second 4-methoxyphenyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, reduction, and purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,3-Bis(4-methoxyphenyl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Bis(4-methoxyphenyl)propanoic acid involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress . It may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The placement of methoxy or aryl groups significantly alters physicochemical properties. For example, 2-Methoxy-3-(4-methoxyphenyl)propanoic acid (pKa ~3.54) is more acidic than unsubstituted propanoic acid (pKa ~4.88), likely due to electron-withdrawing effects .
- Bioactivity: Compounds like 3-(4-hydroxy-3-methoxyphenyl)-propanoic acid () exhibit inhibitory activity against Mycobacterium smegmatis (MIC₅₀: 33.3–58.5 μg/mL), suggesting that methoxy-phenylpropanoic acids may target bacterial enzymes or membranes .
Physicochemical Properties
- Solubility: Methoxy and aryl groups generally reduce water solubility. For instance, 3-(2-Methoxyphenyl)propanoic acid () has a melting point of 85–89°C, indicating moderate polarity .
- Acidity : Substituents like fluorine (e.g., in ) or electron-withdrawing groups lower pKa values, enhancing deprotonation under physiological conditions .
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